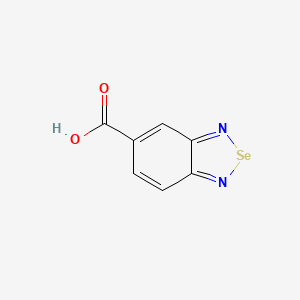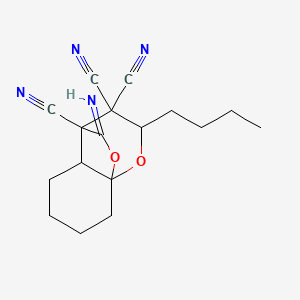![molecular formula C27H32N2O5 B11091821 1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one](/img/structure/B11091821.png)
1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[331]nonan-9-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: These are used to form the bicyclic core structure.
Benzoylation reactions:
Methoxylation reactions: These introduce methoxy groups to the benzoyl rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures to favor desired reactions.
Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A structurally similar compound with different substituents.
3,7-Bis(4-methoxybenzyl)-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-9,11-diene-4,8-dione: Another related compound with a tricyclic structure.
Uniqueness
1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H32N2O5 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1,5-diethyl-3,7-bis(4-methoxybenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C27H32N2O5/c1-5-26-15-28(23(30)19-7-11-21(33-3)12-8-19)17-27(6-2,25(26)32)18-29(16-26)24(31)20-9-13-22(34-4)14-10-20/h7-14H,5-6,15-18H2,1-4H3 |
InChI Key |
QHOUPFHXJUWWDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=C(C=C3)OC)CC)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11091742.png)
![2-(diethylamino)ethyl 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)benzoate](/img/structure/B11091748.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11091751.png)
![4,4,6,8-tetramethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11091756.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(N-methyl4-fluorobenzenesulfonamido)acetamide](/img/structure/B11091761.png)
![8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene](/img/structure/B11091767.png)
![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11091775.png)
![N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091786.png)

![3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11091797.png)
![N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11091799.png)
![(4-Fluorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11091804.png)
![4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11091813.png)
